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Compound of Interest

Compound Name: Ethyl 4-Aminophenylacetate

Cat. No.: B177332 Get Quote

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for Ethyl 4-Aminophenylacetate. It is

intended for researchers, scientists, and professionals in drug development who require a

detailed understanding of the spectral characteristics of this compound.

Chemical Structure
IUPAC Name: ethyl 2-(4-aminophenyl)acetate CAS Number: 5438-70-0 Molecular Formula:

C₁₀H₁₃NO₂ Molecular Weight: 179.22 g/mol

Data Presentation
The following tables summarize the key quantitative spectral data for Ethyl 4-
Aminophenylacetate.

Table 1: ¹H NMR Spectral Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.05 d 2H Ar-H

6.63 d 2H Ar-H

4.11 q 2H -O-CH₂-CH₃

3.60 br s 2H -NH₂

3.47 s 2H -CH₂-Ar

1.23 t 3H -O-CH₂-CH₃

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

171.8 C=O

145.1 Ar-C-NH₂

130.2 Ar-CH

124.9 Ar-C-CH₂

115.3 Ar-CH

60.7 -O-CH₂-CH₃

40.6 -CH₂-Ar

14.2 -O-CH₂-CH₃

Table 3: IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad N-H Stretch (Amine)

3030-3010 Medium C-H Stretch (Aromatic)

2980-2850 Medium C-H Stretch (Aliphatic)

1735-1715 Strong C=O Stretch (Ester)

1620-1580 Medium C=C Stretch (Aromatic)

1520-1500 Medium N-H Bend (Amine)

1250-1000 Strong C-O Stretch (Ester)

Table 4: Mass Spectrometry (MS) Data

m/z Relative Intensity Proposed Fragment

179 Moderate [M]⁺ (Molecular Ion)

134 High [M - OCH₂CH₃]⁺

106 Very High [M - COOCH₂CH₃]⁺

77 Moderate [C₆H₅]⁺

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of Ethyl 4-
Aminophenylacetate.

Methodology:

Sample Preparation: A sample of Ethyl 4-Aminophenylacetate (approximately 5-10 mg) is

dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) (0.5-0.7 mL), in a standard

5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
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Instrumentation: The spectra are acquired on a Bruker AVANCE 400 MHz spectrometer or

an equivalent instrument.[1]

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment is used.

Acquisition Parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and

a relaxation delay of 1-5 seconds are typical. A sufficient number of scans (e.g., 16-64) are

averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the

spectrum to single lines for each carbon.

Acquisition Parameters: A spectral width of 0-220 ppm, an acquisition time of 1-2 seconds,

and a relaxation delay of 2-5 seconds are employed. A larger number of scans (e.g., 1024

or more) are typically required due to the lower natural abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected using appropriate NMR processing software. Chemical

shifts are referenced to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in Ethyl 4-Aminophenylacetate.

Methodology:

Sample Preparation:

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good

contact between the sample and the crystal. This is a common and convenient method for

solid samples.[2]
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KBr Pellet: Alternatively, a small amount of the sample (1-2 mg) is finely ground with

anhydrous potassium bromide (KBr) (100-200 mg). The mixture is then pressed into a thin,

transparent pellet using a hydraulic press.

Instrumentation: The spectrum is recorded using a Fourier-transform infrared spectrometer,

such as a Bruker Tensor 27 FT-IR.[2]

Data Acquisition:

A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded.

The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

A sufficient number of scans (e.g., 16-32) are co-added to improve the signal-to-noise

ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of Ethyl 4-
Aminophenylacetate.

Methodology:

Sample Preparation: A dilute solution of Ethyl 4-Aminophenylacetate is prepared in a

volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

Gas Chromatography (GC) Conditions:

Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the heated inlet

of the GC.

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm

i.d., 0.25 µm film thickness) is typically used.
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Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: The oven temperature is programmed to start at a low

temperature (e.g., 50-70 °C), hold for a few minutes, and then ramp up to a higher

temperature (e.g., 250-280 °C) to ensure the elution of the compound.

Mass Spectrometry (MS) Conditions:

Ionization: Electron Ionization (EI) at 70 eV is the standard method.

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

Scan Range: The mass-to-charge ratio (m/z) is scanned over a range that includes the

expected molecular weight (e.g., m/z 40-300).

Data Analysis: The resulting total ion chromatogram (TIC) and the mass spectrum of the

peak corresponding to Ethyl 4-Aminophenylacetate are analyzed to determine the

retention time, molecular ion, and fragmentation pattern.

Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of

Ethyl 4-Aminophenylacetate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b177332#ethyl-4-aminophenylacetate-spectral-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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